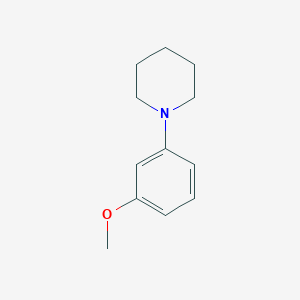
1-(3-Methoxyphenyl)piperidin
Übersicht
Beschreibung
“1-(3-Methoxyphenyl)piperidine” is a compound with the CAS Number: 32040-06-5 and a molecular weight of 191.27 .
Synthesis Analysis
While specific synthesis methods for “1-(3-Methoxyphenyl)piperidine” were not found, a general method to assemble multi-substituted chiral piperidines was developed, inspired by the biosynthesis of piperidine natural products .
Molecular Structure Analysis
The molecular formula of “1-(3-Methoxyphenyl)piperidine” is C12H17NO . The InChI Code is 1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Wissenschaftliche Forschungsanwendungen
Antiepileptische Aktivität
“1-(3-Methoxyphenyl)piperidin” und seine Derivate wurden auf ihre antiepileptischen Wirkungen untersucht . Ein Derivat von Phencyclidin (PCP), bekannt als 1-[1-(3-Methoxyphenyl)(Tetralyl)]piperidin (PCP1), hat vielversprechende Ergebnisse bei der Reduzierung von Anfallswerten und Anfallsdauer bei Grand-Mal-Epilepsie gezeigt . Dies deutet darauf hin, dass “this compound” ein potenzieller Kandidat für die Entwicklung neuer Antiepileptika sein könnte.
Antioxidative Aktivität
Das gleiche Derivat, PCP1, wurde auch auf seine antioxidativen Wirkungen untersucht . Die Studie ergab, dass es eine signifikante Reduktion des Stickstoffoxidspiegels bei mit PCP1 behandelten Tieren gab . Dies deutet darauf hin, dass “this compound” und seine Derivate potenzielle Anwendungen bei Erkrankungen haben könnten, bei denen oxidativer Stress eine Rolle spielt.
Arzneimittelentwicklung
Piperidine, darunter “this compound”, gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine wichtige Rolle in der pharmazeutischen Industrie, wobei ihre Derivate in mehr als zwanzig Klassen von Arzneimitteln vorhanden sind .
Synthese verschiedener Piperidinderivate
“this compound” kann in intra- und intermolekularen Reaktionen verwendet werden, die zur Bildung verschiedener Piperidinderivate führen . Dazu gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Biologische Evaluierung potenzieller Medikamente
Piperidinderivate, darunter “this compound”, werden oft auf ihre biologische Aktivität als potenzielle Medikamente untersucht . Dazu gehören Tests auf verschiedene pharmakologische Aktivitäten.
Alkaloidsynthese
Piperidine, darunter “this compound”, sind auch in Alkaloiden vorhanden . Daher können sie zur Synthese von Alkaloiden verwendet werden, die verschiedene Anwendungen in der Medizin haben.
Wirkmechanismus
Target of Action
1-(3-Methoxyphenyl)piperidine is a piperidine derivative, a class of compounds known for their wide range of pharmacological properties Similar compounds, such as piperine, have been shown to interact with various targets, including the n-methyl-d-aspartate (nmda) receptor .
Mode of Action
It’s worth noting that piperidine derivatives often exhibit their effects by interacting with their targets and inducing changes at the molecular level . For instance, 3-methoxyphencyclidine, a related compound, acts as an NMDA receptor antagonist, leading to altered mental states and other psychotic symptoms .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for various physiological processes . For example, piperine has been found to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Pharmacokinetics
Piperidine derivatives are generally known for their significant role in the pharmaceutical industry, suggesting they likely have favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells through the mitochondrial-induced pathway . For instance, piperine has been reported to protect against 6-OHDA-induced apoptosis by blocking the release of cytochrome-c, caspase-3, and caspase-9 .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Methoxyphenyl)piperidine is not well-established. Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Piperidine derivatives have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Piperidine derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-5-6-11(10-12)13-8-3-2-4-9-13/h5-7,10H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGYOLIWTUXMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345595 | |
| Record name | 1-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32040-06-5 | |
| Record name | 1-(3-Methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

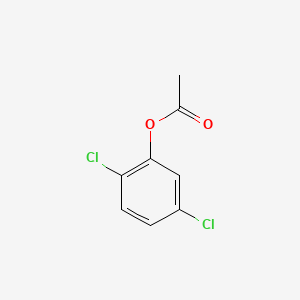
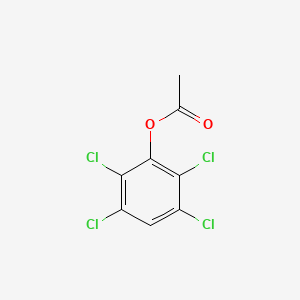


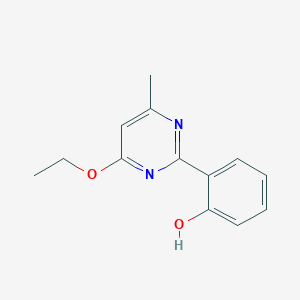


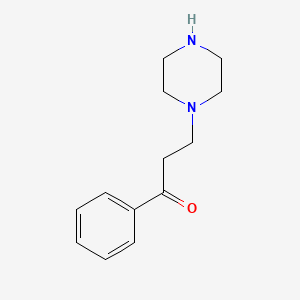


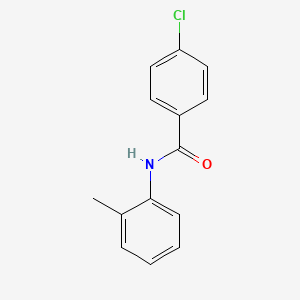
![2-[2-(Diaminomethylidene)hydrazinyl]-2-oxoacetic acid](/img/structure/B1605885.png)
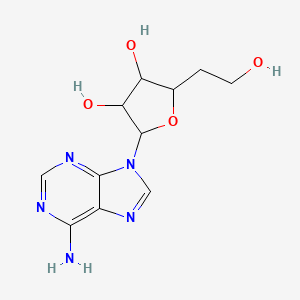
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)